1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolone family. Pyrrolones are five-membered lactams that exhibit a wide range of biological activities and are of significant interest in medicinal chemistry
Preparation Methods
The synthesis of 1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one involves several steps. One common method includes the reaction of an appropriate amine with a suitable carboxylic acid derivative under controlled conditions. For instance, the reaction of 1-octylamine with ethyl acetoacetate in the presence of a base can yield the desired pyrrolone derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using catalysts or specific solvents to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one can be compared with other pyrrolone derivatives, such as:
Properties
CAS No. |
80444-72-0 |
---|---|
Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
1-ethyl-5-octyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C14H25NO/c1-3-5-6-7-8-9-10-13-11-12-14(16)15(13)4-2/h11H,3-10,12H2,1-2H3 |
InChI Key |
GDIKAJVMDPQNMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CCC(=O)N1CC |
Origin of Product |
United States |
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